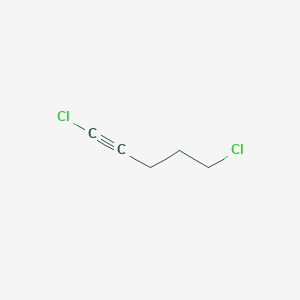
1,5-Dichloro-1-pentyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-1-pentyne is an organic compound with the molecular formula C5H6Cl2. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of two chlorine atoms attached to the first and fifth carbon atoms of the pentane chain, with a triple bond between the first and second carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dichloro-1-pentyne can be synthesized through various methods. One common method involves the dehydrohalogenation of 1,5-dichloropentane using a strong base such as sodium amide (NaNH2) in liquid ammonia. This reaction proceeds via an elimination mechanism, resulting in the formation of the alkyne.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of 1-pentyne. This process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired positions.
化学反応の分析
Types of Reactions
1,5-Dichloro-1-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophiles.
Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles can be used for substitution reactions.
Halogens and Hydrogen Halides: Chlorine (Cl2), bromine (Br2), hydrogen chloride (HCl), and hydrogen bromide (HBr) are commonly used for addition reactions.
Oxidizing and Reducing Agents: Potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are examples of oxidizing and reducing agents used in reactions with this compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: Addition of halogens or hydrogen halides results in the formation of dihaloalkanes or haloalkenes.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.
科学的研究の応用
1,5-Dichloro-1-pentyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,5-Dichloro-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbon-carbon triple bond and the chlorine atoms. These functional groups enable the compound to participate in a wide range of chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
1,5-Dichloropentane: A similar compound with two chlorine atoms but lacking the triple bond.
1-Chloro-1-pentyne: Contains a single chlorine atom and a triple bond.
1,5-Dibromo-1-pentyne: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,5-Dichloro-1-pentyne is unique due to the combination of the carbon-carbon triple bond and the two chlorine atoms at specific positions. This unique structure imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
74706-19-7 |
|---|---|
分子式 |
C5H6Cl2 |
分子量 |
137.00 g/mol |
IUPAC名 |
1,5-dichloropent-1-yne |
InChI |
InChI=1S/C5H6Cl2/c6-4-2-1-3-5-7/h1-2,4H2 |
InChIキー |
NGSBBMWYTNYYSI-UHFFFAOYSA-N |
正規SMILES |
C(CC#CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


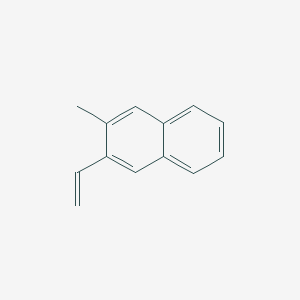
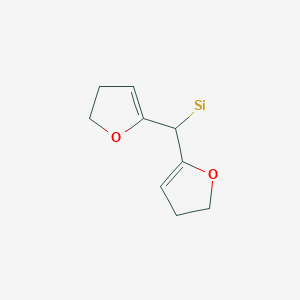
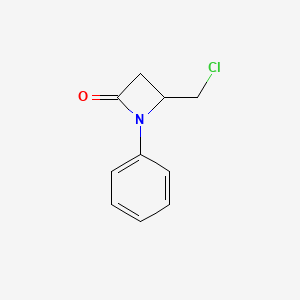
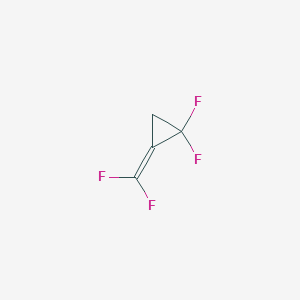
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
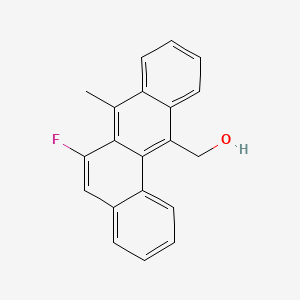

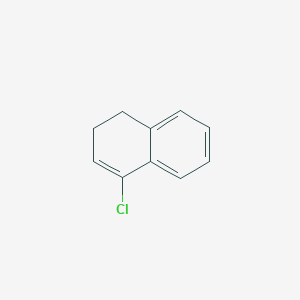

![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
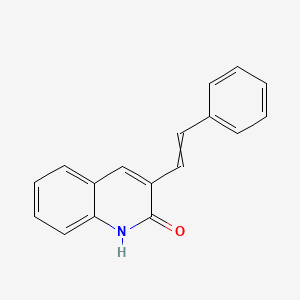
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
